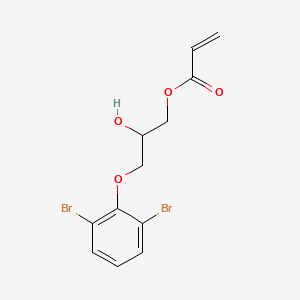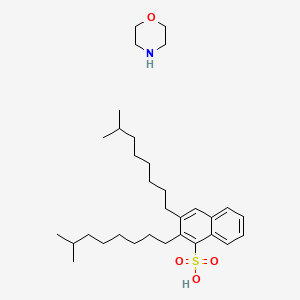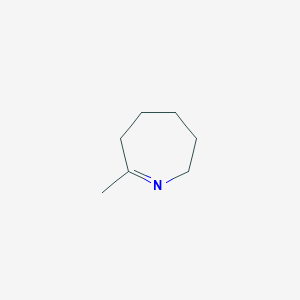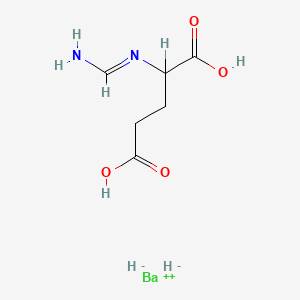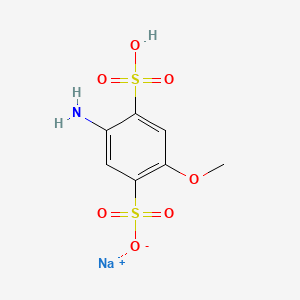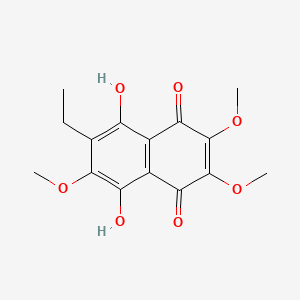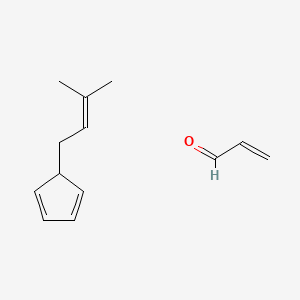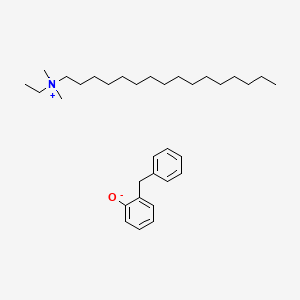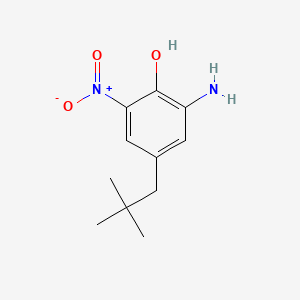
2-Amino-6-nitro-4-neopentylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-nitro-4-neopentylphenol is an organic compound with the molecular formula C11H16N2O3 It is characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and a neopentyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-nitro-4-neopentylphenol typically involves a multi-step process. One common method includes the nitration of 4-neopentylphenol followed by the reduction of the nitro group to an amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-nitro-4-neopentylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group .
Scientific Research Applications
2-Amino-6-nitro-4-neopentylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-nitro-4-neopentylphenol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo redox reactions. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-nitroindole: Similar in structure but with an indole ring instead of a phenol ring.
2-Amino-4,6-dimethylpyrimidine: Contains a pyrimidine ring with amino and nitro groups at different positions.
2-Amino-4,6-diphenylnicotinonitrile: Features a nicotinonitrile structure with amino and nitro groups.
Uniqueness
2-Amino-6-nitro-4-neopentylphenol is unique due to the presence of the neopentyl group, which imparts steric hindrance and affects the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Properties
CAS No. |
83488-03-3 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-amino-4-(2,2-dimethylpropyl)-6-nitrophenol |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)6-7-4-8(12)10(14)9(5-7)13(15)16/h4-5,14H,6,12H2,1-3H3 |
InChI Key |
NVKBPXZFYMDQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


